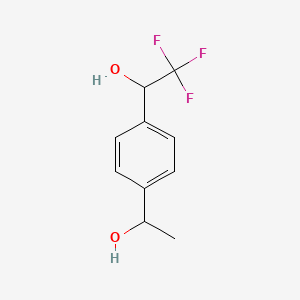
2,2,2-Trifluoro-1-(4-(1-hydroxyethyl)phenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(4-(1-hydroxyethyl)phenyl)ethanol is an organic compound characterized by the presence of trifluoromethyl and hydroxyethyl groups attached to a phenyl ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-(1-hydroxyethyl)phenyl)ethanol typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate reagents. One common method includes the reduction of 2,2,2-trifluoroacetophenone using optically active Grignard reagents to form the desired alcohol . The reaction conditions often involve the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on activated charcoal .
Industrial Production Methods
Industrial production of this compound may involve hydrogenation or hydride reduction of derivatives of trifluoroacetic acid, such as esters or acyl chlorides . These methods are scalable and can produce the compound in large quantities suitable for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-(4-(1-hydroxyethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroacetic acid.
Reduction: Reduction reactions typically involve the use of Grignard reagents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Grignard reagents and palladium catalysts are frequently employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Trifluoroacetic acid.
Reduction: 2,2,2-Trifluoro-1-phenylethanol.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(4-(1-hydroxyethyl)phenyl)ethanol has several applications in scientific research:
Wirkmechanismus
The compound exerts its effects through several mechanisms:
Enzyme Inhibition: It competitively inhibits enzymes like alcohol dehydrogenase.
Hydrogen Bonding: Forms complexes with Lewis bases such as THF or pyridine through hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroethanol: Shares the trifluoromethyl group but lacks the phenyl and hydroxyethyl groups.
2,2,2-Trifluoroacetophenone: Contains the trifluoromethyl and phenyl groups but lacks the hydroxyethyl group.
2,2,2-Trifluoro-1-phenylethanol: Similar structure but differs in the position of the hydroxy group.
Uniqueness
2,2,2-Trifluoro-1-(4-(1-hydroxyethyl)phenyl)ethanol is unique due to the combination of trifluoromethyl, phenyl, and hydroxyethyl groups, which confer distinct chemical properties and reactivity patterns not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C10H11F3O2 |
|---|---|
Molekulargewicht |
220.19 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-[4-(1-hydroxyethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H11F3O2/c1-6(14)7-2-4-8(5-3-7)9(15)10(11,12)13/h2-6,9,14-15H,1H3 |
InChI-Schlüssel |
VBVITTYVQJXZLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C(C(F)(F)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


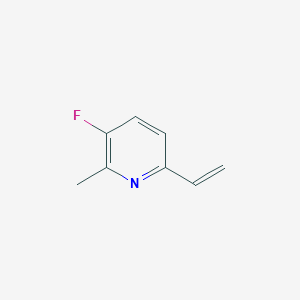
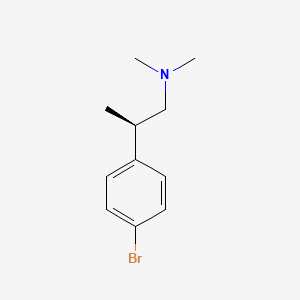
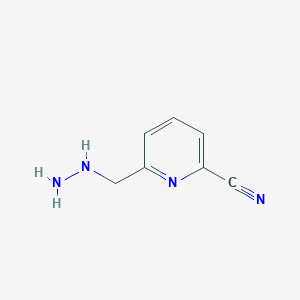
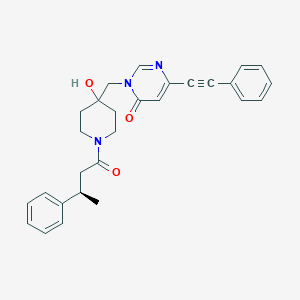
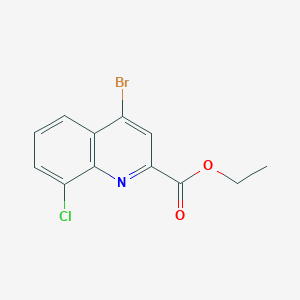
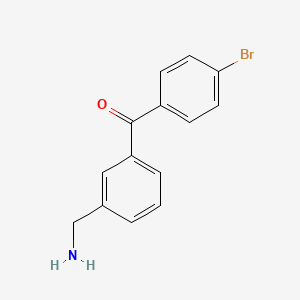
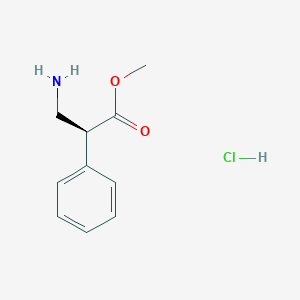

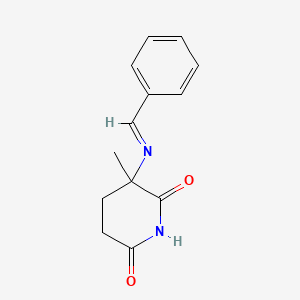
![5-Vinylbenzo[d]thiazole](/img/structure/B12965341.png)

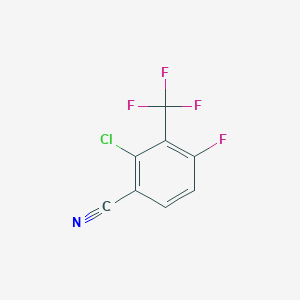
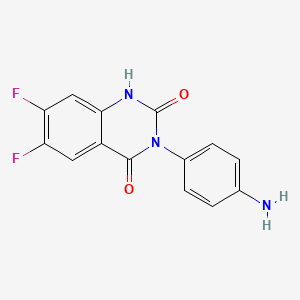
![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12965364.png)
